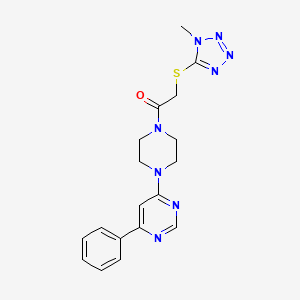
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C18H20N8OS and a molecular weight of 396.471. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H20N8OS. However, without additional data or a visual representation, it’s challenging to provide a detailed analysis of its structure.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the sources I have access to.Aplicaciones Científicas De Investigación
Novel Receptor Antagonists and Agonists
Compounds structurally similar to 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone have been explored for their potential as novel receptor antagonists or agonists, particularly targeting orexin receptors and serotonin receptors. For instance, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is under development for insomnia treatment due to its orexin 1 and 2 receptor antagonist activity, showing extensive metabolism with the principal route via oxidation and the formation of unique metabolites (Renzulli et al., 2011).
Pharmacological Effects of Novel Compounds
Another area of research focuses on the pharmacological evaluation of new compounds, such as 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), which has been studied for its anxiolytic-like effects mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity (Brito et al., 2017).
Drug Metabolism and Disposition Studies
Extensive studies on drug metabolism and disposition reveal how similar compounds are metabolized and excreted in humans, offering insights into their pharmacokinetic profiles. For example, the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans involve multiple oxidation reactions and direct glucuronidation, with specific metabolites being identified and characterized (Liu et al., 2017).
Repellent Efficacy Studies
Research also extends to the evaluation of compounds for repellent efficacy against vectors like mosquitoes and black flies. Studies have compared the effectiveness of N,N-diethyl-3-methyl-benzamide (deet) and a piperidine repellent, indicating significant repellency and providing a basis for the development of new repellent formulations (Debboun et al., 2000).
Toxicology and Safety Studies
Finally, toxicology and safety studies are critical for understanding the potential risks associated with new chemical entities. The characterization of the radioactive metabolites of [O-methyl-11C]WAY-100635, a 5-HT1A receptor radioligand, in monkey and human plasma by HPLC, provides valuable information on its metabolic pathways and potential implications for human studies (Osman et al., 1996).
Safety And Hazards
As this compound is intended for research use only, it’s crucial to handle it with care and follow all safety guidelines. However, specific safety and hazard information is not readily available1.
Direcciones Futuras
The future directions of research involving this compound are not readily available in the sources I have access to.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8OS/c1-24-18(21-22-23-24)28-12-17(27)26-9-7-25(8-10-26)16-11-15(19-13-20-16)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHHJHLTRVUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765864.png)
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2765867.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)
![2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2765871.png)
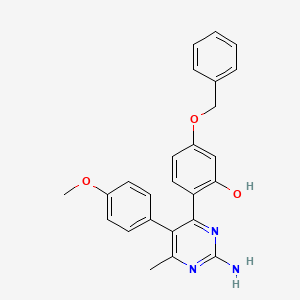
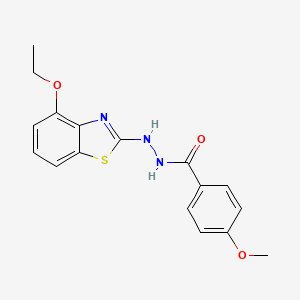

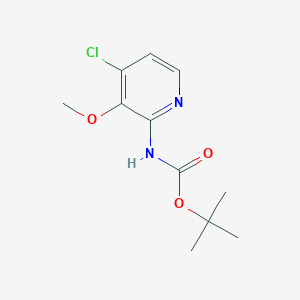

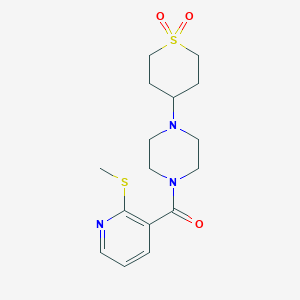
![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)
![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)